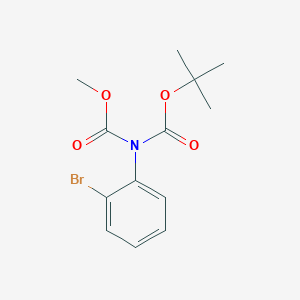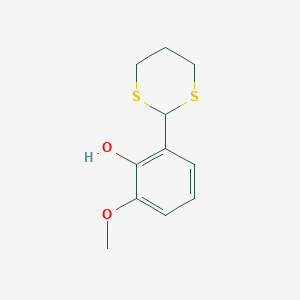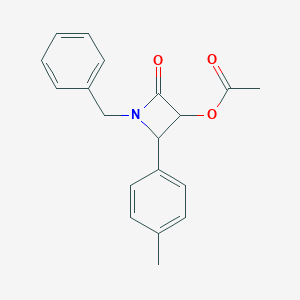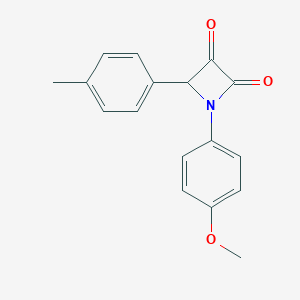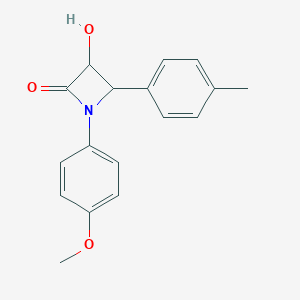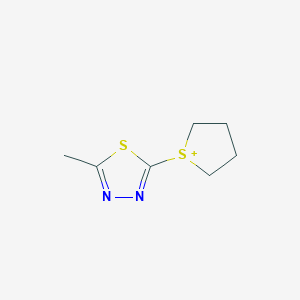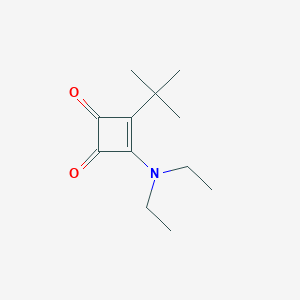![molecular formula C18H16BrN3OS B303441 3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303441.png)
3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone is a chemical compound that has been studied extensively in scientific research. This compound has shown potential in various applications, including medicinal chemistry and biochemistry.
Aplicaciones Científicas De Investigación
3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in medicinal chemistry and biochemistry. This compound has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and leukemia. It has also been studied for its potential anti-inflammatory and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to selectively target cancer cells, while leaving healthy cells unharmed. It also has the ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase, which are involved in cell growth and proliferation. It also has antioxidant and anti-inflammatory properties, which can help reduce oxidative stress and inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone in lab experiments is its high potency and selectivity for cancer cells. This compound has been shown to have minimal toxicity to healthy cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone. One area of research is the optimization of the synthesis method to improve yields and purity of the compound. Another area of research is the development of novel drug delivery systems to improve the solubility and bioavailability of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy and other areas of medicine.
Métodos De Síntesis
The synthesis method of 3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone involves the reaction of 4-bromoaniline, N,N-dimethylformamide, and thiourea in the presence of a catalyst. The resulting compound is then reacted with 4-dimethylaminobenzaldehyde to form the final product. This synthesis method has been optimized and improved over the years, resulting in high yields and purity of the compound.
Propiedades
Nombre del producto |
3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone |
|---|---|
Fórmula molecular |
C18H16BrN3OS |
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
(5Z)-3-(4-bromophenyl)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H16BrN3OS/c1-21(2)14-7-3-12(4-8-14)11-16-17(23)22(18(24)20-16)15-9-5-13(19)6-10-15/h3-11H,1-2H3,(H,20,24)/b16-11- |
Clave InChI |
APQZEHDCJKKXNG-WJDWOHSUSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)
![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)
